

# A Technical Guide to the LRRK2 G2019S Inhibition Kinetics of CZC-25146

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## Compound of Interest

Compound Name: CZC-25146

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## Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most common cause of both familial and sporadic forms of the disease. This mutation leads to abnormally high kinase activity, which is linked to neuronal toxicity. **CZC-25146** is a potent and selective chemical probe developed to inhibit LRRK2 kinase activity. This document provides a detailed overview of the inhibition kinetics of **CZC-25146** against the pathogenic G2019S mutant of LRRK2, including quantitative data, experimental methodologies, and the compound's mechanism of action.

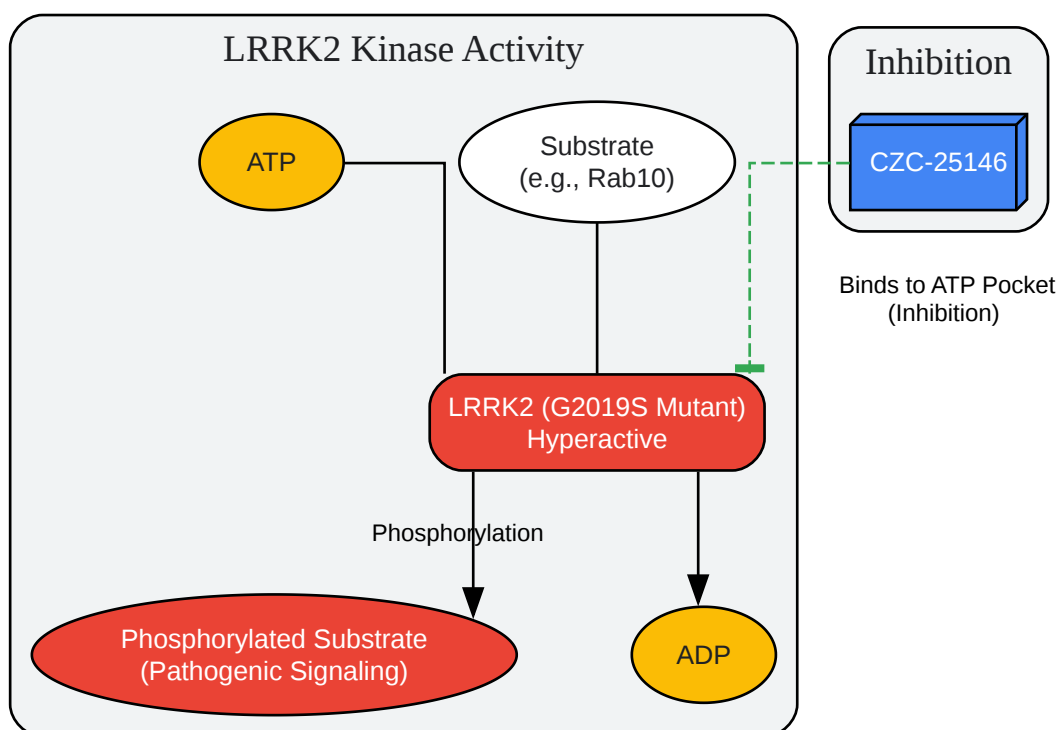
## Quantitative Inhibition Data

**CZC-25146** demonstrates potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 in various assay formats. The data highlights its efficacy in cell-free biochemical assays and its functional consequence in cell-based models of neurodegeneration.

Parameter	Target	Value	Assay Type	Reference
IC <sub>50</sub>	Human LRRK2 G2019S	6.87 nM	Cell-Free Kinase Assay	[1][2][3]
IC <sub>50</sub>	Human LRRK2 WT	4.76 nM	Cell-Free Kinase Assay	[1][2][3]
IC <sub>50</sub>	Mouse LRRK2	~10 - 30 nM	Chemoproteomic s Binding Assay	[4]
EC <sub>50</sub>	Neuroprotection	~100 nM	G2019S- mediated toxicity in primary rodent neurons	[3][4]

## Mechanism of Action and Selectivity

**CZC-25146** functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its development was facilitated by a chemoproteomics strategy that enabled the generation of robust structure-activity relationship data.[4] While potent against LRRK2, **CZC-25146** exhibits a favorable selectivity profile. In a broad panel of 185 different protein kinases, it was found to inhibit only five other kinases, namely PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2][3][5] This high degree of selectivity makes it a valuable tool for studying LRRK2-specific signaling pathways.



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**Figure 1.** Mechanism of LRRK2 G2019S inhibition by **CZC-25146**.

## Experimental Protocols

The kinetic parameters of **CZC-25146** were determined using a combination of biochemical and cell-based assays.

### Chemoproteomics-Based Binding Assay (IC<sub>50</sub> Determination)

This method was employed to quantify the binding affinity of **CZC-25146** to endogenous LRRK2 in a complex biological mixture.

- Preparation of Affinity Matrix: A sunitinib analog (Ia-S7) was immobilized on a solid support to create an affinity matrix capable of capturing LRRK2.[4]
- Lysate Preparation: Mouse brain or kidney tissues were homogenized to produce protein extracts.[4]

- **Competitive Binding:** Aliquots of the lysate were pre-incubated with a serial dilution of **CZC-25146** (or vehicle control) to allow the inhibitor to bind to LRRK2.[4]
- **Affinity Capture:** The lysates were then passed over the Ia-S7 affinity matrix. LRRK2 molecules not already bound by free **CZC-25146** were captured by the matrix.[4]
- **Elution and Digestion:** Bound proteins were eluted from the matrix and digested into tryptic peptides.
- **Quantification by LC-MS/MS:** The resulting peptides were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isobaric tags (e.g., TMT) were used for relative quantification of LRRK2 peptides across the different inhibitor concentrations.[4]
- **Data Analysis:** IC<sub>50</sub> curves were generated by plotting the reduction in the LRRK2 mass spectrometry signal as a function of **CZC-25146** concentration.[4]

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (IC<sub>50</sub> Determination)

This homogenous biochemical assay measures the enzymatic activity of purified recombinant LRRK2.

- **Reagents:** The assay includes recombinant human LRRK2 (WT or G2019S), a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor **CZC-25146**. [4][6]
- **Reaction Setup:** A serial dilution of **CZC-25146** is prepared in assay wells. The enzyme and substrate/ATP mix are then added to initiate the kinase reaction.
- **Incubation:** The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.
- **Detection:** A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore is added.
- **Signal Reading:** If the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor into close proximity, generating a FRET signal. The signal is measured

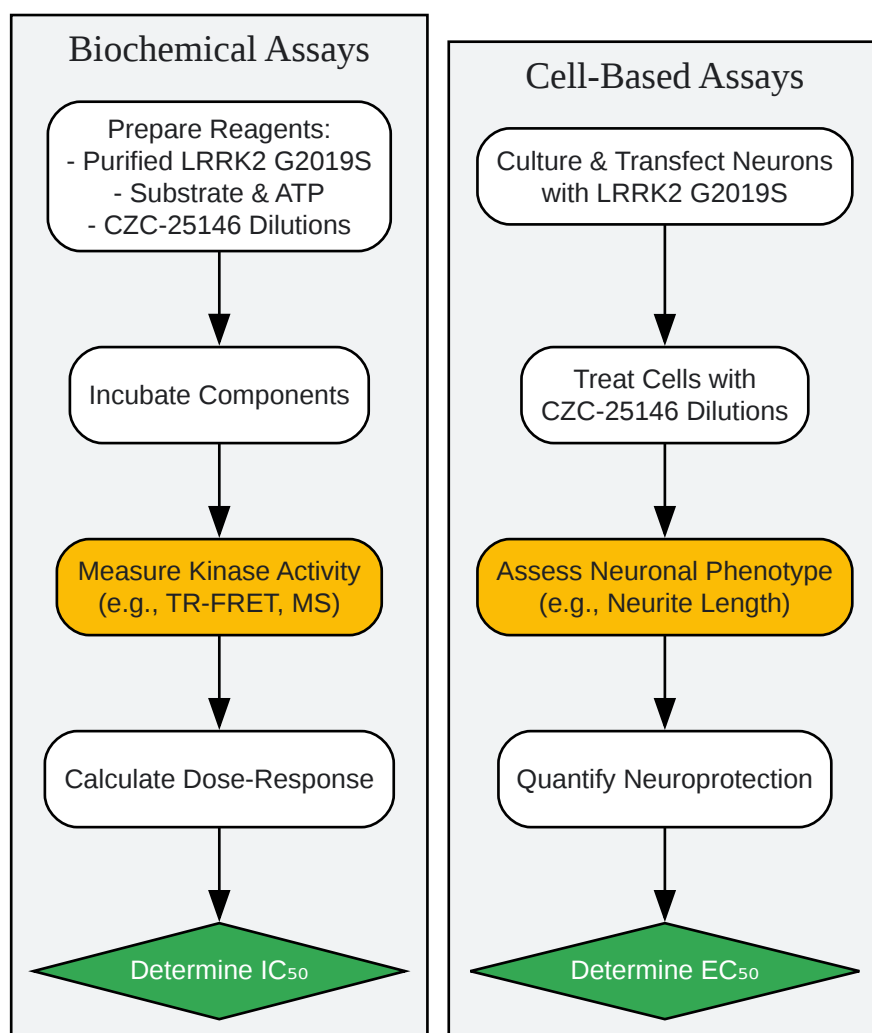
on a plate reader capable of time-resolved fluorescence.

- **Data Analysis:** The decrease in the FRET signal correlates with the inhibition of LRRK2 activity. IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Neuroprotection Assay (EC<sub>50</sub> Determination)

This assay evaluates the ability of **CZC-25146** to prevent the toxic effects of mutant LRRK2 in a more physiologically relevant system.

- **Cell Culture and Transfection:** Primary cortical neurons (rodent or human) are cultured. Cells are co-transfected with plasmids encoding for LRRK2 G2019S and a green fluorescent protein (GFP) to visualize neuronal morphology.<sup>[4]</sup>
- **Compound Treatment:** Immediately following transfection, the neurons are treated with a serial dilution of **CZC-25146** or a vehicle control (DMSO).<sup>[4]</sup>
- **Incubation:** The cells are incubated for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).
- **Imaging and Analysis:** Neurons are imaged using fluorescence microscopy. The morphology of GFP-positive neurons is analyzed using a computerized algorithm to measure parameters such as average neurite length. Neuronal injury is characterized by neurite retraction and shortening.<sup>[4]</sup>
- **Data Analysis:** The protective effect of **CZC-25146** is quantified by measuring the preservation of neurite length compared to vehicle-treated controls. EC<sub>50</sub> values are determined from the resulting dose-response curve.<sup>[4]</sup>



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**Figure 2.** General experimental workflow for inhibitor characterization.

## Conclusion

**CZC-25146** is a well-characterized inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency against the disease-relevant G2019S mutant. Its efficacy has been confirmed through multiple orthogonal assays, from direct binding and enzymatic activity to functional rescue of neuronal phenotypes in cellular models. The detailed protocols and quantitative data presented herein underscore its value as a chemical probe for dissecting LRRK2 biology and as a foundational compound in the pursuit of disease-modifying therapies for Parkinson's disease.

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